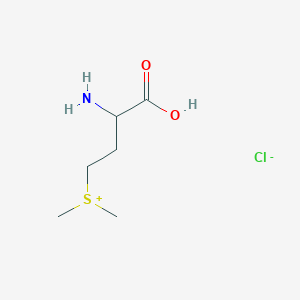

DL-蛋氨酸甲基亚硫酸盐

描述

DL-Methionine methylsulfonium chloride (DL-MMSC) is a compound composed of two amino acids, methionine and cysteine, linked by a methylsulfonium group. It is a versatile molecule with a range of applications in scientific research, including in vivo and in vitro studies. In vivo studies have been used to investigate its pharmacological properties, while in vitro studies have been used to examine its biochemical and physiological effects.

科学研究应用

大鼠生长促进:Bennett(2003)探讨了DL-蛋氨酸甲基亚硫酸盐替代白化大鼠饲料中DL-蛋氨酸的能力,重点关注其在蛋氨酸代谢中的潜在作用 (Bennett, 2003)。

功能性消化不良的治疗:Kim等人(2013)的研究调查了DL-蛋氨酸甲基亚硫酸盐对改善功能性消化不良动物模型中的胃排空和胃肠道传输的影响 (Kim et al., 2013)。

转甲基化活性:Nakamura和Schlenk(1976)合成了酶性甲基供体S-腺苷基-L-蛋氨酸的类似物,包括S-腺苷基-2-甲基-DL-蛋氨酸甲基亚硫酸盐碘化物,并测试了它们的甲基供体活性 (Nakamura & Schlenk, 1976)。

与金属离子的相互作用:McAuliffe等人(1974)研究了DL-甲基亚硫酸蛋氨酸盐与过渡金属盐的反应,探讨了它的供体性质和对钴(II)的配位 (McAuliffe et al., 1974)。

胃黏膜损伤的愈合:Salim(1991)证明DL-蛋氨酸甲基亚硫酸盐刺激大鼠胃黏膜急性缺血损伤的愈合,通过细胞保护机制发挥作用 (Salim, 1991)。

大鼠体内生物利用度:Hegedüs等人(1992)测试了DL-蛋氨酸甲基亚硫酸盐在大鼠生长中的生物利用情况,并与其他蛋氨酸来源进行了比较 (Hegedüs et al., 1992)。

γ射线辐照晶体的电子顺磁共振研究:Karabulut和Yıldırım(2015)对γ-辐照的DL-蛋氨酸磺酮进行了电子顺磁共振研究,以了解其自由基形成 (Karabulut & Yıldırım, 2015)。

从蛋白水解物中分离:Floyd和Lavine(1954)描述了从蛋白水解物中分离蛋氨酸作为甲基亚硫酸盐,讨论了其在氨基酸混合物中的表征潜力 (Floyd & Lavine, 1954)。

小鼠肝细胞中的代谢和毒性:Dever和Elfarra(2008)研究了l-蛋氨酸-dl-亚氧化物在小鼠肝细胞中的代谢和毒性,为了解其在蛋氨酸代谢中的作用提供了见解 (Dever & Elfarra, 2008)。

作用机制

Target of Action

DL-Methionine methylsulfonium chloride, also known as Vitamin U, is a naturally occurring methionine derivative . Its primary target is the gastric mucosa , where it exerts a protective effect .

Mode of Action

DL-Methionine methylsulfonium chloride interacts with its target, the gastric mucosa, to protect it from damage, particularly from ethanol-induced harm . It is also known to promote dermal fibroblast migration and growth .

Biochemical Pathways

DL-Methionine methylsulfonium chloride is a derivative of methionine metabolism in some plants . It serves as a substrate for methyl transferases in the methionine cycle . The compound’s effects on gastrointestinal ulceration are potentially due to its ability to promote dermal fibroblast migration and growth .

Pharmacokinetics

Its solubility in water (100 mg/ml) suggests that it may have good bioavailability .

Result of Action

The primary molecular and cellular effect of DL-Methionine methylsulfonium chloride’s action is the protection of the gastric mucosa from damage, particularly from ethanol-induced harm . It also promotes dermal fibroblast migration and growth, which may contribute to its therapeutic effects on gastrointestinal ulceration .

Action Environment

It is known that the compound is stable under normal conditions and should be stored in a cool, dry place away from moisture .

生化分析

Biochemical Properties

DL-Methionine methylsulfonium chloride plays a significant role in biochemical reactions. It serves as a substrate for methyl transferases, enzymes that catalyze the transfer of a methyl group from a donor to an acceptor molecule . The nature of these interactions involves the transfer of a methyl group, which can influence the function of the acceptor molecule.

Cellular Effects

DL-Methionine methylsulfonium chloride has shown to have protective effects on gastric mucosal cells from ethanol-induced damage This suggests that it may influence cell function by protecting cells from damage and potentially influencing cell signaling pathways related to cellular protection and repair

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a substrate for methyl transferases This could involve binding interactions with these enzymes, potentially leading to enzyme activation

Dosage Effects in Animal Models

The effects of DL-Methionine methylsulfonium chloride vary with different dosages in animal models. For instance, it has been shown to aid in an overall increased weight gain when included in a hog-fattening ration

Metabolic Pathways

DL-Methionine methylsulfonium chloride is involved in the methionine cycle of plants This metabolic pathway involves the transfer of a methyl group from methionine to other molecules, a process catalyzed by methyl transferases

属性

IUPAC Name |

(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGVPKMVGSXPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046713 | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3493-12-7 | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionylmethylsulfonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMETHIONINE CHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q59I6H55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

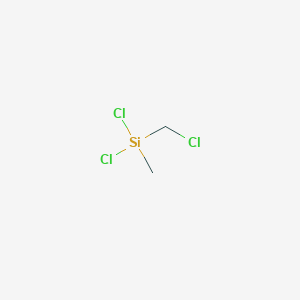

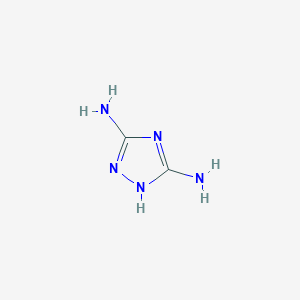

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

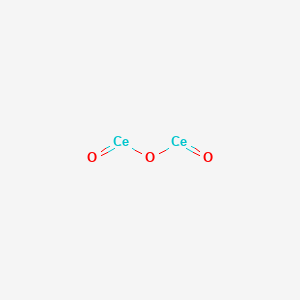

Feasible Synthetic Routes

Q & A

Q1: What gastrointestinal issues has MMSC shown potential in addressing?

A1: Studies suggest that MMSC may be beneficial in managing functional dyspepsia, a disorder characterized by impaired gastric emptying and gastrointestinal transit. In animal models, MMSC demonstrated the ability to reverse delayed gastric emptying induced by cisplatin [, ]. Additionally, it enhanced gastrointestinal transit, showing comparable efficacy to the drug mosapride [, ]. Further research explored MMSC’s potential in mitigating the effects of Salmonella infection in broiler chickens, though the results were less conclusive [, ].

Q2: How does MMSC affect the intestines?

A2: Research on broiler chickens indicates that MMSC may impact intestinal morphology. In one study, increasing dietary MMSC led to improvements in villi characteristics (length, width) in the duodenum, jejunum, and ileum []. Another study exploring MMSC's effect during a Salmonella challenge noted that while MMSC did influence villi measurements, the benefits were not significantly different from commercial additives like BioMos and BMD [].

Q3: Has MMSC demonstrated any protective effects against gastric ulcers?

A3: Yes, in a rat model of ethanol-induced gastric mucosal injury, MMSC significantly reduced the extent of injury and promoted healing []. This effect was comparable to that observed with DL-cysteine, another sulfhydryl-containing agent [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)